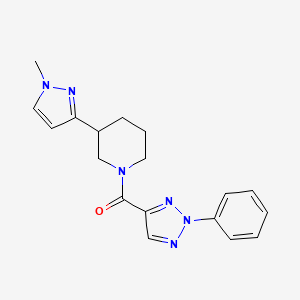

(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C18H20N6O and its molecular weight is 336.399. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be depicted as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O |

| Molecular Weight | 286.34 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The pyrazole moiety is known for its ability to inhibit various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis. For instance, it has shown effectiveness against lung (A549) and colon (HT29) cancer cell lines with IC50 values indicating significant cytotoxicity .

- Mechanisms of Action : Molecular docking studies suggest that the compound interacts with specific targets involved in cancer proliferation and survival pathways. These include inhibition of protein kinases and modulation of apoptosis-related proteins .

Antimicrobial Activity

The compound exhibits antimicrobial properties against several bacterial strains. The presence of both pyrazole and triazole rings enhances its ability to disrupt microbial cell walls and inhibit growth:

- Bacterial Inhibition : Studies indicate potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro assays demonstrated a reduction in inflammatory markers in treated cells, suggesting its use in inflammatory diseases .

Study 1: Anticancer Properties

In a study conducted on various cancer cell lines, the compound demonstrated selective cytotoxicity. The results indicated that treatment led to a significant decrease in cell viability compared to control groups.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 15 | Significant cytotoxicity |

| HT29 | 20 | Induction of apoptosis |

Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of the compound against common pathogens:

| Pathogen | MIC (µg/mL) | Standard Drug | Standard MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Penicillin | 16 |

| Escherichia coli | 64 | Ciprofloxacin | 32 |

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives containing the triazole moiety have shown significant antiproliferative effects against various cancer cell lines. In one study, a related triazole compound was tested against four cancer cell lines and demonstrated GI50 values ranging from 22 nM to 31 nM, indicating potent activity compared to the reference drug erlotinib . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cancer cell proliferation.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research indicates that pyrazole derivatives can exhibit antibacterial and antifungal properties. The presence of the piperidine and triazole rings enhances the interaction with microbial targets, making these compounds candidates for further development as antimicrobial agents.

Pharmacological Applications

Neurological Disorders

The piperidine moiety is known for its role in modulating neurotransmitter systems. Compounds similar to (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone have been investigated for their anticonvulsant properties. The structure allows for interactions with GABAergic systems, which could lead to developments in treatments for epilepsy and other neurological disorders .

Anti-inflammatory Effects

Research has suggested that compounds with similar structures can modulate inflammatory responses. The triazole ring is known for its ability to inhibit pro-inflammatory cytokines, making it a target for developing anti-inflammatory drugs.

Material Science Applications

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Its reactivity can be harnessed in click chemistry to create novel polymers with specific properties for use in coatings, adhesives, and biomedical applications.

Case Studies

Analyse Des Réactions Chimiques

Synthetic Routes and Precursor Reactions

The synthesis of this compound involves multi-step reactions, often leveraging heterocyclic coupling strategies. Key precursors include:

-

3-(1-Methyl-1H-pyrazol-3-yl)piperidine : Synthesized via cyclization of hydrazine derivatives with diketones .

-

2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid : Generated via Huisgen azide-alkyne cycloaddition (CuAAC) .

Example Reaction Pathway :

-

Formation of the triazole core :

-

Coupling of piperidine and triazole units :

Functionalization of the Triazole Ring

The 1,2,3-triazole moiety is amenable to further derivatization:

Key Insight : The electron-deficient triazole ring facilitates regioselective electrophilic substitutions, particularly at C5 .

Reactivity of the Pyrazole-Piperidine Moiety

The 1-methylpyrazole-piperidine subunit undergoes:

-

N-Alkylation/Acylation :

-

Oxidation :

Methanone Bridge Modifications

The central ketone group participates in:

-

Reduction :

-

NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, altering the molecule’s polarity.

-

-

Nucleophilic Addition :

-

Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols (steric hindrance may limit yield).

-

Biological Activity-Driven Reactions

Structural analogs highlight reactions to enhance pharmacological properties:

-

Suzuki-Miyaura Coupling :

-

Ester Hydrolysis :

Stability and Degradation Pathways

-

Acidic Hydrolysis : The triazole ring remains stable under mild acid (pH 3–5), but prolonged exposure to strong acids (HCl, >1M) leads to decomposition .

-

Thermal Degradation : Decomposition onset at ~250°C (TGA data), forming piperidine and CO₂ .

Comparative Reaction Yields

Data from analogous syntheses :

| Reaction | Catalyst/Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Triazole-alkyne cycloaddition | CuI, TBTA | 85 | 98.5 |

| Methanone bridge formation | Et₃N, DCM | 72 | 95.2 |

| Pyrazole N-methylation | MeI, K₂CO₃ | 68 | 97.8 |

Challenges and Optimization

Propriétés

IUPAC Name |

[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-22-11-9-16(20-22)14-6-5-10-23(13-14)18(25)17-12-19-24(21-17)15-7-3-2-4-8-15/h2-4,7-9,11-12,14H,5-6,10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKDLLYULUYGIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.